molecular formula C10H8ClN B1590438 1-(Chloromethyl)isoquinoline CAS No. 27311-65-5

1-(Chloromethyl)isoquinoline

Cat. No.: B1590438
CAS No.: 27311-65-5
M. Wt: 177.63 g/mol
InChI Key: LSNWNTHKHQTQMT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)isoquinoline can be synthesized through several methods. One common approach involves the chloromethylation of isoquinoline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the isoquinoline to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly reagents and solvents is also a focus in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form isoquinoline carboxaldehyde or isoquinoline carboxylic acid.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include isoquinoline derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Products include isoquinoline carboxaldehyde and isoquinoline carboxylic acid.

    Reduction: The major product is methylisoquinoline.

Scientific Research Applications

1-(Chloromethyl)isoquinoline has diverse applications in scientific research:

Comparison with Similar Compounds

    Quinoline: Quinoline is a structural isomer of isoquinoline, with the nitrogen atom located at the first position of the fused ring system.

    Isoquinoline: Isoquinoline itself is a closely related compound, differing only by the position of the nitrogen atom in the ring system.

Uniqueness: 1-(Chloromethyl)isoquinoline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

1-(chloromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWNTHKHQTQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529407
Record name 1-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27311-65-5
Record name 1-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What modifications were made to the 1-(chloromethyl)isoquinoline structure in the study, and what was the rationale behind these changes?

A1: The study focused on replacing the chlorine atom in this compound derivatives with a cyano group. This modification aimed to synthesize 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles. The researchers hypothesized that this structural change could lead to compounds with enhanced antimicrobial and antifungal activities. []

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